N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
DNA Topoisomerases Inhibitory Activities
Compounds derived from Gastrodia elata, including benzofurans, have shown inhibitory activities against DNA topoisomerases I and II. These compounds exhibited potent inhibitory activity comparable to positive control compounds and displayed weak or no cytotoxicities against various human cancer cell lines, suggesting potential for therapeutic applications in cancer treatment without significant side effects (Lee et al., 2007).
Photoinduced Direct Oxidative Annulation
A study on the photoinduced direct oxidative annulation of certain butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates revealed a pathway to access highly functionalized polyheterocyclic compounds. This process, which does not require transition metals and oxidants, highlights the chemical versatility of furan derivatives in synthesizing complex heterocyclic structures, potentially useful in material science and organic synthesis (Zhang et al., 2017).
Antifertility and Estrogenic/Antagonist Activities
Substituted diaryl derivatives of benzo[b]thiophenes and benzo[b]furans have been explored for their potential antifertility agents due to their estrogenic and/or estrogen antagonist activities. Such compounds could offer insights into novel therapeutic approaches for reproductive health (Crenshaw et al., 1971).
Anticancer Activities
Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, indicating their potential as antiproliferative agents against cancer. These findings suggest that similar structural analogs could be investigated for their efficacy in cancer treatment, leveraging their interaction with antioxidant enzyme activity and apoptosis induction pathways (Haridevamuthu et al., 2023).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.
Future Directions
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I hope this general approach is helpful. If you have any specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-18(19(24)22-14-3-4-15-16(10-14)27-8-7-26-15)21-12-20(25,13-5-9-29-11-13)17-2-1-6-28-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPFPFHHRYPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
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